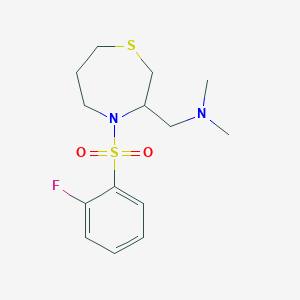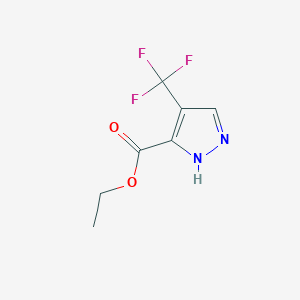
4-(Trifluorométhyl)-1H-pyrazole-3-carboxylate d'éthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1H-Pyrazole-3-carboxylic acid, 4-(trifluoromethyl)-, ethyl ester" is a derivative of the 1H-pyrazole class, characterized by the presence of a trifluoromethyl group and an ethyl ester moiety. This structure is a common motif in medicinal chemistry due to its potential biological activity and its role as an intermediate in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of ethyl 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylates involves the condensation of arylhydrazines with ethyl 3-ethoxy-2-(trifluoroacetyl)-2-propenoate at low temperatures. This method provides a straightforward approach to access the core pyrazole structure with the trifluoromethyl group in place . Another approach for synthesizing substituted pyrazoles, such as the ethyl ester , is through a 3+2 annulation method, which involves a Knoevenagel condensation followed by cyclocondensation with phenylhydrazine hydrochloride . Additionally, the synthesis of related pyrazole derivatives can be achieved using Suzuki and Sonogashira-type cross-coupling reactions, which allow for the introduction of various substituents onto the pyrazole ring .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be confirmed using techniques such as single-crystal X-ray diffraction, which provides detailed information about the 3D arrangement of atoms within the crystal lattice. The stability of the crystal structure can be influenced by intermolecular interactions such as hydrogen bonding and π-π stacking . NMR spectroscopy, including 1H-NMR and 13C-NMR, is also a critical tool for elucidating the structure of pyrazole compounds in solution .
Chemical Reactions Analysis
Pyrazole esters can undergo various chemical reactions, including selective hydrolysis, conversion to dicarboxylic acid derivatives, and esterification. These reactions allow for the modification of the ester groups present in the pyrazole ring, enabling the synthesis of a diverse array of derivatives . The reactivity of pyrazole esters with halogens has also been explored, leading to halogenated products that can undergo further transformations, such as thermolysis to yield cyclopropanetricarboxylic acid esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electron-withdrawing groups such as the trifluoromethyl moiety can affect the acidity of the compound, while the ester group contributes to its solubility in organic solvents. Spectroscopic methods, including FT-IR and mass spectrometry, along with HPLC, are employed to study these properties and to ensure the purity of the synthesized compounds . Theoretical calculations, such as DFT, can be used to predict properties and reactivity, and to compare with experimental data for validation .
Applications De Recherche Scientifique
Résolution cinétique des énantiomères
Ce composé a été utilisé dans la résolution cinétique des énantiomères du 1-(4-(trifluorométhyl)phényl)éthanol (TFMP) . Le processus a été réalisé par transestérification catalysée par une lipase dans des solvants organiques . La lipase PS de Pseudomonas cepacia a été sélectionnée comme le meilleur catalyseur biologique, et l'acétate de vinyle a été utilisé comme donneur d'acyle pour la transestérification dans l'isooctane . Les résultats expérimentaux obtenus dans des conditions optimisées ont montré que les énantiomères du TFMP ont été résolus avec un excès énantiomérique du substrat restant (ees) supérieur à 99,0% et une conversion © de 50,3%, indiquant un processus de résolution cinétique efficace .
Activité antifongique
Les esters de salicylanilide avec l'acide 4-(trifluorométhyl)benzoïque, qui comprend le 4-(trifluorométhyl)-1H-pyrazole-3-carboxylate d'éthyle, ont été étudiés pour leur activité antifongique . Ces composés ont été testés in vitro comme agents antimycotiques potentiels contre huit souches fongiques . Cependant, l'activité antifongique de ces dérivés n'était pas uniforme, et les moisissures ont montré une sensibilité plus élevée que les levures . Certains 4-(trifluorométhyl)benzoates ont présenté des concentrations minimales inhibitrices (CMI) submicromolaires pour T. mentagrophytes après 72 heures d'incubation .
Mécanisme D'action
Target of Action
Compounds with a trifluoromethyl group have been known to be used in suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
It’s worth noting that trifluoromethyl-containing compounds often exhibit unique reactivity due to the electron-withdrawing nature of the trifluoromethyl group .
Biochemical Pathways
Trifluoromethyl-containing compounds are often involved in various biochemical processes, including the suzuki–miyaura cross-coupling reaction .
Result of Action
Trifluoromethyl-containing compounds are often used in the synthesis of various pharmaceutically active molecules and agricultural products .
Action Environment
It’s worth noting that environmental conditions can significantly impact the effectiveness of many chemical compounds .
Orientations Futures
Propriétés
IUPAC Name |
ethyl 4-(trifluoromethyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c1-2-14-6(13)5-4(3-11-12-5)7(8,9)10/h3H,2H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABKLFIFMLHMNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2525532.png)

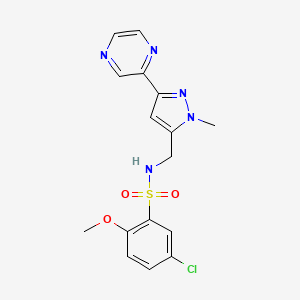
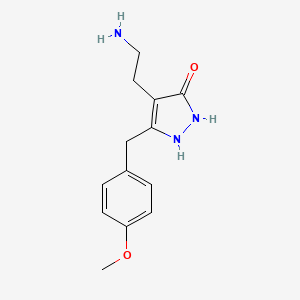
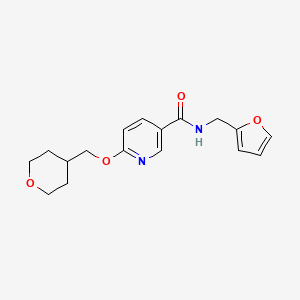

![(2E)-3-[4-(methylsulfanyl)phenyl]-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}prop-2-enamide](/img/structure/B2525541.png)
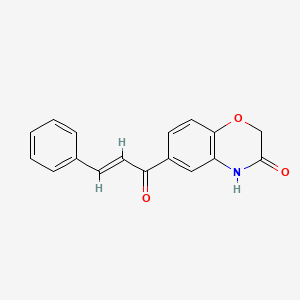
![2-[2-(3,5-Dimethylpyrazol-1-yl)ethyl]-6-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2525543.png)
methanone](/img/structure/B2525544.png)
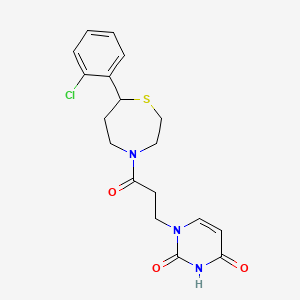
![N-benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(furan-2-yl)-N-methyl-1,3-oxazol-5-amine](/img/structure/B2525552.png)
![(5-Methylisoxazol-4-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2525553.png)
